2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a bromomethyl group and a fluorophenyl group attached to a dioxaborinane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boron-containing alcohols.
Cycloaddition Reactions: The dioxaborinane ring can participate in cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Cycloaddition: Catalysts like palladium or copper complexes are employed to facilitate these reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Boronic acids or boron-containing alcohols.
Cycloaddition Products:
Scientific Research Applications
2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to undergo various chemical transformations. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The dioxaborinane ring can participate in cycloaddition reactions, forming stable cyclic structures. These properties make the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Chloromethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(2-(Bromomethyl)-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both a bromomethyl group and a fluorophenyl group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
2-[2-(bromomethyl)-4-fluorophenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrFO2/c1-12(2)7-16-13(17-8-12)11-4-3-10(15)5-9(11)6-14/h3-5H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRRGFNBYBOFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660144 | |
Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673456-16-1 | |
Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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